Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate
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Overview
Description
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group, a nitrophenyl group, and a sulfonyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with phenyl 4-nitrobenzenesulfonate. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Phenyl 2-{[(4-aminophenyl)sulfonyl]oxy}benzoate.
Hydrolysis: 2-hydroxybenzoic acid and 4-nitrophenol.
Scientific Research Applications
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate can be compared with other similar compounds, such as:
Phenyl 2-{[(4-aminophenyl)sulfonyl]oxy}benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
Phenyl 2-{[(4-methylphenyl)sulfonyl]oxy}benzoate: Contains a methyl group, which affects its steric and electronic properties.
Phenyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate:
This compound is unique due to the presence of the nitro group, which imparts distinct electronic and steric effects, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
355815-29-1 |
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Molecular Formula |
C19H13NO7S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
phenyl 2-(4-nitrophenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C19H13NO7S/c21-19(26-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27-28(24,25)16-12-10-14(11-13-16)20(22)23/h1-13H |
InChI Key |
XFYUFFWALDHZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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